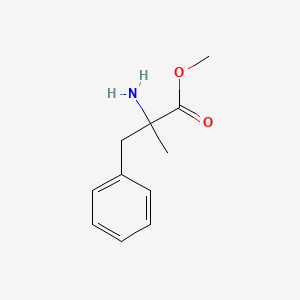
N-benzyl-2,6-difluoropyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2,6-difluoropyrimidin-4-amine: is a chemical compound belonging to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at position 1, and fluorine atoms at positions 2 and 6 of the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2,6-difluoropyrimidin-4-amine typically involves the nucleophilic aromatic substitution reaction of 2,6-difluoropyrimidine with benzylamine. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization or column chromatography are used to isolate the pure compound from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions: N-benzyl-2,6-difluoropyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms at positions 2 and 6 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyl group can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The pyrimidine ring can undergo reduction to form dihydropyrimidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, or cesium carbonate in aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Dihydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-benzyl-2,6-difluoropyrimidin-4-amine is used as a building block in the synthesis of more complex pyrimidine derivatives
Biology: The compound has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the design and synthesis of bioactive molecules targeting specific enzymes or receptors.
Medicine: this compound derivatives have shown promise as therapeutic agents for the treatment of various diseases, including cancer, infectious diseases, and inflammatory disorders. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in the development of polymers, coatings, and electronic materials.
Mecanismo De Acción
The mechanism of action of N-benzyl-2,6-difluoropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing downstream signaling pathways. The presence of fluorine atoms in the pyrimidine ring enhances the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.
Comparación Con Compuestos Similares
2,6-Difluoropyrimidine: A simpler analog lacking the benzyl group, used as a starting material for the synthesis of various pyrimidine derivatives.
N-benzylpyrimidin-4-amine: A related compound without the fluorine atoms, used in the synthesis of bioactive molecules.
2,4,6-Trifluoropyrimidine: A highly fluorinated analog with different reactivity and applications.
Uniqueness: N-benzyl-2,6-difluoropyrimidin-4-amine is unique due to the presence of both the benzyl group and fluorine atoms, which confer distinct chemical and biological properties. The benzyl group enhances the compound’s lipophilicity and membrane permeability, while the fluorine atoms increase its metabolic stability and binding affinity for molecular targets. These features make this compound a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
189003-08-5 |
|---|---|
Fórmula molecular |
C11H9F2N3 |
Peso molecular |
221.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



